molecular formula C9H8N4 B1586647 2-(Pyridin-4-yl)pyrimidin-4-amine CAS No. 61310-29-0

2-(Pyridin-4-yl)pyrimidin-4-amine

Cat. No. B1586647
CAS RN: 61310-29-0
M. Wt: 172.19 g/mol
InChI Key: AFNZWLWIUXHAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyridin-4-yl)pyrimidin-4-amine” is a compound that has been identified as a relevant scaffold for protein kinase inhibition . It is a white to off-white or brown solid .


Synthesis Analysis

The synthesis of “2-(Pyridin-4-yl)pyrimidin-4-amine” involves several steps. It serves as an intermediate compound during the synthesis of Nilotinib . The synthesis process involves the use of Grignard reagents .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)pyrimidin-4-amine” is C9H8N4 . It has a planar structure which could lead to potential DNA intercalation .


Chemical Reactions Analysis

The chemical reactions of “2-(Pyridin-4-yl)pyrimidin-4-amine” are complex and involve several steps. The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-4-yl)pyrimidin-4-amine” include a melting point of 262 - 264 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

2-(Pyridin-4-yl)pyrimidin-4-amine and its derivatives have been explored for their antimicrobial properties. Research has shown that some compounds in this category exhibit significant inhibitory effects against a range of microbial activities. For instance, a study demonstrated that specific pyrimidine salts showed good inhibition towards antimicrobial activity, highlighting their potential in this area (Mallikarjunaswamy et al., 2013).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

The synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using palladium catalysts. These derivatives were obtained in moderate to good yields and are significant for the preparation of new heterocyclic compounds. This demonstrates the versatility of 2-(Pyridin-4-yl)pyrimidin-4-amine in synthesizing a variety of chemical structures (El-Deeb et al., 2008).

Application in Histamine H4 Receptor Ligands

Compounds containing 2-aminopyrimidine have been synthesized as ligands for the histamine H4 receptor. These ligands have shown potential as anti-inflammatory agents and in pain management, indicating the therapeutic potential of 2-(Pyridin-4-yl)pyrimidin-4-amine in medicinal chemistry (Altenbach et al., 2008).

Development of Cholinesterase and Aβ-Aggregation Inhibitors

Derivatives of 2-(Pyridin-4-yl)pyrimidin-4-amine have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This research holds significance in the development of potential treatments for Alzheimer's disease, showcasing the compound's relevance in neurodegenerative disorders (Mohamed et al., 2011).

Biotransformation in β-Secretase Inhibitors

The compound has been studied in the context of biotransformation, particularly in β-secretase inhibitors, where it is involved in ring opening and contraction of a pyrimidine ring. Such studies provide insights into the metabolic fate and potential therapeutic applications of related compounds (Lindgren et al., 2013).

C–H Activation Studies

2-(Pyridin-4-yl)pyrimidin-4-amine derivatives undergo C–H activation, forming N,N,C-coordinated palladium(II) complexes. These studies contribute to understanding the reaction mechanisms and potential applications in coordination chemistry (Çayir et al., 2014).

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Research on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as histone lysine demethylase inhibitors has been conducted. Such derivatives are important in epigenetic research, providing insights into histone modification and potential therapeutic applications (Bavetsias et al., 2016).

Safety And Hazards

The safety information for “2-(Pyridin-4-yl)pyrimidin-4-amine” includes several hazard statements such as H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Future research on “2-(Pyridin-4-yl)pyrimidin-4-amine” could focus on its potential as an anticancer drug. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series . Further studies could explore the development of new compounds with improved efficacy and safety profiles .

properties

IUPAC Name

2-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNZWLWIUXHAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384420
Record name 2-(Pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)pyrimidin-4-amine

CAS RN

61310-29-0
Record name 2-(Pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloride salt of 4-amino-2-(4-pyridinyl)-pyrimidine was prepared as follows: a mixture containing 10 g. of 4-amino-2-(4-pyridinyl)pyrimidine, 30 ml. of water and 20 ml. of concentrated hydrochloric acid was warmed to effect solution. To the warm solution was added isopropyl alcohol to turbidity (about 110 ml) whereuponcrystals started to separate. The mixture was cooled and the crystallized precipitate was collected, washed with isopropyl alcohol and ether and dried in vacuo at 80° C. to yield 9.5 of 4-amino-2-(4-pyridinyl)pyrimidine dihydrochloride as its monohydrate, m.p.229° C. with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-4-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.